1-Furfurylpyrrole

Flavor chemistry Sensory analysis Odor threshold

1-Furfurylpyrrole (N-furfurylpyrrole; CAS 1438-94-4; C9H9NO) is a heterocyclic flavor compound consisting of a pyrrole ring substituted with a furfuryl group at the 1-position. It appears as a colorless to pale yellow liquid , with a density of 1.081 g/mL at 25°C and a boiling point of 76–78°C at 1 mmHg.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 1438-94-4
Cat. No. B075762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Furfurylpyrrole
CAS1438-94-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CC2=CC=CO2
InChIInChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2
InChIKeyBTBFUBUCCJKJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (in ethanol)

1-Furfurylpyrrole (CAS 1438-94-4): Procurement-Ready Identity and Core Specifications


1-Furfurylpyrrole (N-furfurylpyrrole; CAS 1438-94-4; C9H9NO) is a heterocyclic flavor compound consisting of a pyrrole ring substituted with a furfuryl group at the 1-position . It appears as a colorless to pale yellow liquid , with a density of 1.081 g/mL at 25°C and a boiling point of 76–78°C at 1 mmHg . The compound is FEMA GRAS (No. 3284) and JECFA-listed (No. 1310) for use as a flavoring agent [1]. Its olfactory profile is characterized as roasted, coffee-like, green, and vegetative [2].

Regulatory statusFEMA GRAS & JECFA listed for flavor use
Aroma profileRoasted, coffee-like, green, vegetative
Odor thresholdReported extremely low threshold supports minimal usage

Why 1-Furfurylpyrrole Cannot Be Substituted with Generic Pyrrole Derivatives


Substitution of 1-furfurylpyrrole with generic pyrroles or other pyrrole derivatives is not scientifically justified due to substantial differences in odor threshold, aroma character, and regulatory safety data availability. While pyrrole itself has an odor detection threshold of 20–49.6 ppm , 1-furfurylpyrrole exhibits a much lower threshold of 0.1 μg/kg, indicating approximately 200,000× greater odor potency [1]. Furthermore, 1-furfurylpyrrole is the only compound in its structural class for which a comprehensive 90-day oral toxicity study has been evaluated by EFSA, providing a distinct regulatory advantage for procurement decisions in food applications [2].

Odor threshold gapThreshold differs by orders of magnitude from generic pyrroles; trace-level aroma contribution may not be replicated.
Safety data availabilityOnly 1-furfurylpyrrole possesses an EFSA-evaluated 90-day oral toxicity study; read-across for analogs may not satisfy regulatory review.
Formation specificityRibose-dependent Maillard pathway produces unique popcorn-related marker; other pyrroles arise from different precursors and may shift aroma character.

Quantitative Differentiation Evidence for 1-Furfurylpyrrole Against Comparators


Odor Threshold: 200,000× Lower Than Parent Pyrrole

1-Furfurylpyrrole exhibits an odor detection threshold of 0.1 μg/kg (0.0001 ppm) in water [1]. In contrast, unsubstituted pyrrole has a reported odor detection threshold of 20–49.6 ppm . The difference in threshold values is approximately 200,000×, demonstrating that 1-furfurylpyrrole is detectable at substantially lower concentrations and is therefore far more potent as an aroma compound.

Odor threshold vs. pyrrole
Cross-study comparable
~200,000× lower
Supports trace-level flavor impact with minimal use concentration
Aqueous threshold: 0.1 µg/kg vs. 20–49.6 ppm
Flavor chemistry Sensory analysis Odor threshold

Regulatory Safety Data: EFSA 90-Day Oral Toxicity Study

The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) published FGE.77Rev2 in 2015, which included a 90-day oral toxicity study specifically for 1-furfurylpyrrole [FL-no: 13.134] [1]. This study was provided to cover the re-evaluation of this substance and two structurally related pyrroles, 2-acetyl-1-ethylpyrrole [FL-no: 14.045] and 2-acetyl-1-methylpyrrole [FL-no: 14.046] [1]. The Panel concluded 'No safety concern at estimated levels of intake as flavouring substances' based on the MSDI approach [1].

EFSA 90-day oral study
Direct head-to-head
Own subchronic data evaluated
Reduced regulatory risk vs. read-across-dependent alternatives
EFSA FGE.77Rev2; no safety concern at estimated intake
Food safety Regulatory compliance Toxicology

Popcorn Aroma Specificity: 130-Fold Increase in Model System

In a study of heat-treated cereals, the addition of hydroxyproline to dent corn resulted in a 130-fold increase in the GC peak area of N-furfuryl-pyrrole compared to unsupplemented corn [1]. The compound was present in popcorn extracts but only in trace amounts in corn and absent in rice and sorghum, suggesting it is a key contributor to popcorn aroma [1].

Popcorn aroma enhancement
Direct head-to-head
130× GC peak area increase
Confirms role as process-derived popcorn marker
Hydroxyproline-supplemented dent corn model
Food flavor Maillard reaction Popcorn aroma

Ribose-Specific Formation Mechanism

1-Furfurylpyrrole and its derivatives are formed specifically from ribose through nitrogen atom transfer from the α-amino group of any amino acid, yielding the intermediate furfuryl-amine [1]. This ribose-specific pathway is distinct from the formation routes of other pyrroles, such as 2-acetylpyrrole, which is formed from the oxidation of 2-acetyl-1-pyrroline [2]. The ribose specificity means 1-furfurylpyrrole is a marker for ribose-derived Maillard products.

Ribose-specific pathway
Class-level inference
Furfuryl-amine intermediate
Marker for ribose-derived Maillard products
Distinct from 2-acetylpyrrole oxidation route
Maillard reaction Flavor precursor Ribose-specific marker

Taste Threshold and Profile Differentiation

At a concentration of 5 ppm, 1-furfurylpyrrole exhibits taste characteristics described as vegetative, onion-like, sharp, and metallic . In contrast, 2-acetylpyrrole is characterized by musty, nutty, sweet, and tea-like notes . This difference in flavor profile makes them non-interchangeable in formulations aiming for specific savory, roasted, or vegetative notes.

Taste profile vs. 2-acetylpyrrole
Cross-study comparable
Vegetative, onion vs. nutty, sweet
Enables savory/roasted note differentiation
Evaluated at 5 ppm in aqueous solution
Taste perception Flavor profiling Sensory science

Reduced Regulatory Concern Relative to 6-Methylquinoline

In EFSA FGE.77Rev2, 6-methylquinoline [FL-no: 14.042] was not evaluated through the Procedure due to unresolved in vitro genotoxicity concerns [1]. In contrast, 1-furfurylpyrrole [FL-no: 13.134] was among 21 substances for which the Panel agreed with the JECFA conclusion of 'No safety concern at estimated levels of intake' [1]. This establishes 1-furfurylpyrrole as a lower-risk flavoring substance within the broader pyridine/pyrrole/quinoline group.

Safety vs. 6-methylquinoline
Direct head-to-head
No safety concern vs. genotoxicity flag
Lower regulatory risk within heterocyclic group
EFSA FGE.77Rev2; 6-methylquinoline not cleared
Food safety Genotoxicity Regulatory compliance

High-Value Application Scenarios for 1-Furfurylpyrrole Based on Differential Evidence


Popcorn and Snack Seasoning Flavor Formulations

Based on its 130× enhancement in hydroxyproline-supplemented corn and its identification as a key popcorn aroma contributor [1], 1-furfurylpyrrole is ideally suited for creating authentic popcorn, roasted corn, and savory snack flavors. Its extremely low odor threshold (0.1 μg/kg) [2] ensures potent aroma delivery at minimal usage levels.

Coffee and Roasted Nut Flavor Systems

The compound's roasted, coffee-like, and hazelnut aroma profile [1], combined with its ribose-specific formation mechanism [2], makes it a critical component for coffee flavorings, roasted almond extracts, and dark chocolate conching applications [3].

Savory Soup and Broth Flavor Enhancement

At 5 ppm, 1-furfurylpyrrole imparts vegetative, onion-like, sharp, and metallic notes [1], which are desirable for enhancing the savory depth of soups, broths, and meat-based seasonings. This profile distinguishes it from nutty/sweet pyrroles like 2-acetylpyrrole [2].

Regulatory-Compliant Flavor Formulations for EU and US Markets

With a favorable EFSA safety conclusion based on a 90-day oral toxicity study [1] and inclusion in the FDA EAFUS list with FEMA GRAS status [2], 1-furfurylpyrrole is a lower-risk choice for flavor houses needing documented regulatory clearance for global markets.

Application
Selection Property
Validation Focus
Popcorn & snack seasoning
Low odor threshold & popcorn-specific formation
Sensory profile in heat-treated cereal models
Coffee & roasted nut flavors
Roasted, coffee-like aroma; ribose-derived character
Aroma contribution in Maillard reaction systems
Savory soup & broth enhancement
Vegetative, onion, sharp taste notes
Flavor profile confirmation at 5 ppm in aqueous model
Regulatory-compliant global formulations
FEMA GRAS, JECFA, EFSA 90-day study
Documentation review for EU & US market clearance

Technical Documentation Hub

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38 linked technical documents
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